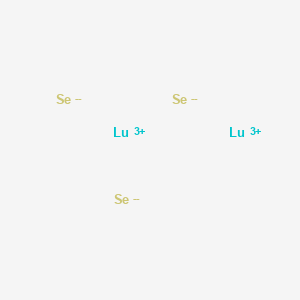
Nickel iodide
Vue d'ensemble
Description
Nickel (II) iodide is an inorganic compound with the formula NiI2 . This paramagnetic black solid dissolves readily in water to give bluish-green solutions, from which crystallizes the aquo complex [Ni(H2O)6]I2 . This bluish-green color is typical of hydrated nickel (II) compounds .
Synthesis Analysis
The anhydrous material crystallizes in the CdCl2 motif, featuring octahedral coordination geometry at each Ni (II) center . NiI2 is prepared by dehydration of the pentahydrate . The anhydrous form can be produced by treating powdered nickel with iodine . Nickel iodides find some applications in homogeneous catalysis .Molecular Structure Analysis
The structure of molten NiI2 has been investigated by measuring the intensity of neutron scattering from isotopically enriched samples . The anhydrous material crystallizes in the CdCl2 motif, featuring octahedral coordination geometry at each Ni (II) center .Chemical Reactions Analysis
Nickel reacts with dilute acids to form hydrogen gas and Ni2+ ion . Powdered nickel readily reacts with carbon monoxide (CO) at normal conditions to form tetracarbonylnickel (0) ([Ni(CO)4]) complex . In this complex, the oxidation number of Ni is zero .Physical And Chemical Properties Analysis
Nickel (II) iodide is a paramagnetic black solid . It dissolves readily in water to give bluish-green solutions . This bluish-green color is typical of hydrated nickel (II) compounds .Applications De Recherche Scientifique
Catalyst in Carbonylation Reactions
Nickel iodide serves as a catalyst in carbonylation reactions . Carbonylation is a chemical reaction that involves the addition of a carbonyl group (C=O) to a molecule. The catalyst, in this case Nickel iodide, speeds up the reaction without being consumed in the process .
Reagent in Organic Synthesis
Nickel iodide is used as a reagent in organic synthesis . A reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs. Nickel iodide can facilitate a variety of chemical transformations in organic compounds .
In Conjunction with Samarium (II) Iodide
Especially in conjunction with samarium (II) iodide, Nickel iodide plays a significant role . Samarium (II) iodide is a strong one-electron reducing agent used in organic synthesis. The combination of Nickel iodide and samarium (II) iodide can be used to achieve specific synthetic outcomes .
Role in Homogeneous Catalysis
Nickel iodide plays an important role in homogeneous catalysis . Homogeneous catalysis is a sequence of reactions that involve a catalyst in the same phase as the reactants. Nickel iodide can help accelerate these reactions .
Formation of Nickel Complexes
Nickel complexes derived from hydrated nickel iodide have been used in cross-coupling . Cross-coupling is a common reaction in organic chemistry where two fragments are joined together with the aid of a metal catalyst .
Industrial Applications
Apart from its use in scientific research, Nickel iodide also has some industrial applications . While the specifics of these applications are not detailed in the sources, it’s clear that the unique properties of Nickel iodide make it valuable in a variety of contexts .
Safety And Hazards
Orientations Futures
MIT physicists have discovered an exotic “multiferroic” state in a material that is as thin as a single layer of atoms . Their observation is the first to confirm that multiferroic properties can exist in a perfectly two-dimensional material . The findings pave the way for developing smaller, faster, and more efficient data-storage devices built with ultrathin multiferroic bits, as well as other new nanoscale structures .
Propriétés
IUPAC Name |
diiodonickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSQJYRFLQUZKX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiI2, I2Ni | |
| Record name | nickel(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.502 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; Hexahydrate: bluish-green crystals that are very deliquescent; [Merck Index] | |
| Record name | Nickel(II) iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
124.2 G/100 CC WATER AT 0 °C, 188.2 G/100 CC WATER AT 100 °C, Very soluble in water. | |
| Record name | NICKEL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.834 | |
| Record name | NICKEL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nickel iodide | |
Color/Form |
Iron-black color | |
CAS RN |
13462-90-3 | |
| Record name | Nickel iodide (NiI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel iodide (NiI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
780 °C | |
| Record name | NICKEL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1828 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of nickel iodide?
A1: The molecular formula of nickel iodide is NiI2, and its molecular weight is 312.50 g/mol. []
Q2: What is the melting point and density of nickel iodide?
A2: Nickel iodide has a melting point of 797 °C and a density of 5.38 g/cm3. []
Q3: Is nickel iodide soluble in water and ethanol?
A3: Yes, nickel iodide is soluble in both water and ethanol. []
Q4: What are some notable catalytic applications of nickel iodide?
A4: Nickel iodide has been successfully employed as a catalyst in various organic synthesis reactions, including:
- Carbonylation reactions: It facilitates the synthesis of carboxylic acids and esters from various starting materials under high pressure. For example, it catalyzes the synthesis of methyl acrylate from acetylene, carbon monoxide, and methanol [], as well as the production of ethyl propionate from ethylene, carbon monoxide, and ethanol. []
- Coupling reactions: Nickel iodide can accelerate reactions mediated by samarium(II) iodide (SmI2) [] and promote the dehydrogenative coupling of phenylsilanes to form di-, tri-, and tetrasilanes. []
- Hydrosilylation: It catalyzes the selective reduction of the olefinic bond in α,β-unsaturated carbonyl compounds using phenylsilane as a reducing agent. []
- Polymerization: Nickel iodide acts as a catalyst in the polymerization of butadiene, influencing the stereochemistry of the resulting polymer. When combined with benzoyl peroxide, it yields predominantly cis-1,4 polybutadiene, while using π-allyl nickel iodide leads to predominantly trans-1,4 polybutadiene. [] It also plays a role in the polymerization of vinyl ether in the presence of organic peroxides. []
Q5: How does the choice of halide in π-allyl nickel halides affect the stereospecificity of butadiene polymerization?
A5: The choice of halide significantly influences the stereoregularity of the resulting polybutadiene:
- π-allyl nickel chloride and bromide: These catalysts, when combined with oxygen or benzoyl peroxide, predominantly produce cis-1,4 polybutadiene. [, ]
- π-allyl nickel iodide: This catalyst, on the other hand, favors the formation of trans-1,4 polybutadiene. [, ]
Q6: Can the stereospecificity of π-crotyl nickel iodide in butadiene polymerization be altered?
A6: Yes, the presence of electron-acceptor compounds can reverse the stereospecificity of π-crotyl nickel iodide in butadiene polymerization. []
Q7: How does nickel iodide compare to other catalysts in specific reactions?
A7: * In the high-pressure synthesis of ethyl propionate, cobalt iodide demonstrates higher catalytic activity than nickel iodide. [] * For the synthesis of benzoic acid from chlorobenzene under pressure, a thermal process without any catalyst exhibited a slightly higher conversion rate (80.85%) compared to the process using nickel iodide-silica gel catalyst (76.26%). []
Q8: Is nickel iodide sensitive to moisture? How should it be stored?
A8: Yes, nickel iodide is deliquescent, meaning it readily absorbs moisture from the air. It should be stored under inert gas to prevent degradation. []
Q9: Have there been any theoretical investigations into the electronic properties of nickel iodide-based materials?
A9: Yes, density functional theory (DFT) calculations have been employed to study the electronic band structure of nickel iodide monolayers and their behavior in heterostructures. [, ]
Q10: What did these DFT calculations reveal about nickel iodide/ScX2 (X = S, Se, Te) heterostructures?
A10: DFT calculations revealed spin-asymmetric semiconducting behavior in these heterostructures. The nickel iodide layer exhibits p-doping when combined with ScX2 dichalcogenides. []
Q11: What about the electronic properties of NiI2/NiTe2 heterostructures?
A11: In this case, DFT calculations indicated n-doping of the nickel iodide layer due to charge transfer from NiTe2. This specific charge transfer characteristic suggests potential applications in spin filter devices. []
Q12: What safety precautions should be taken when handling nickel iodide?
A12: Nickel salts are considered potential carcinogens. Therefore, it's crucial to handle nickel iodide with care:
Q13: What other research has been conducted on nickel iodide?
A13: Additional research on nickel iodide includes:
- Structural studies: Investigations into the crystal structure of various nickel iodide complexes, such as iodo-[2,2′,2″-tri(dimethylamino)triethylamine]nickel iodide, have been conducted using X-ray crystallography. []
- Solution chemistry: Studies have explored the nature of complex ions present in nickel iodide solutions. []
- Molten salt structure: Neutron diffraction studies have been used to determine the structure of molten nickel iodide, revealing its short-range chemical order. [, ]
- Spectroscopy: Research has explored the absorption spectrum of nickel iodide single crystals at low temperatures (300-5 K). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)










